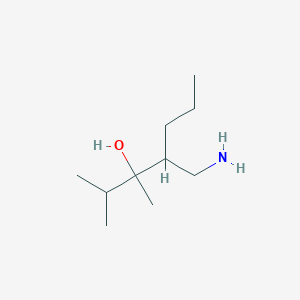

4-(Aminomethyl)-2,3-dimethylheptan-3-ol

Beschreibung

4-(Aminomethyl)-2,3-dimethylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone

Eigenschaften

Molekularformel |

C10H23NO |

|---|---|

Molekulargewicht |

173.30 g/mol |

IUPAC-Name |

4-(aminomethyl)-2,3-dimethylheptan-3-ol |

InChI |

InChI=1S/C10H23NO/c1-5-6-9(7-11)10(4,12)8(2)3/h8-9,12H,5-7,11H2,1-4H3 |

InChI-Schlüssel |

WVSWQZVODUAQMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CN)C(C)(C(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 2,3-dimethylheptan-3-one, with an aminomethylating agent. This reaction typically requires a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-2,3-dimethylheptan-3-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

Oxidation: Formation of 2,3-dimethylheptan-3-one

Reduction: Formation of 2,3-dimethylheptane

Substitution: Formation of substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-2,3-dimethylheptan-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-2,3-dimethylheptan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Aminomethyl)benzoic acid: Similar structure with an aminomethyl group attached to a benzene ring.

4-Aminocoumarin derivatives: Compounds with an aminomethyl group attached to a coumarin scaffold.

4-Amino-5-aminomethyl-2-methylpyrimidine: Contains an aminomethyl group attached to a pyrimidine ring.

Uniqueness

4-(Aminomethyl)-2,3-dimethylheptan-3-ol is unique due to its specific heptane backbone and the presence of both aminomethyl and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Biologische Aktivität

4-(Aminomethyl)-2,3-dimethylheptan-3-ol, a compound with the chemical formula C10H23NO, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amine group (-NH2) and a hydroxyl group (-OH), which are crucial for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the amine group suggests potential interactions with neurotransmitter systems, while the hydroxyl group may facilitate hydrogen bonding with target proteins.

Biological Activity Overview

- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell lines, potentially through modulation of reactive oxygen species (ROS) levels.

- Antitumor Activity : Some derivatives of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against leukemia and lung cancer cells .

- Cholinesterase Inhibition : There is evidence suggesting that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s. Compounds exhibiting dual cholinesterase inhibition have been linked to improved cognitive function in preclinical models .

Data Table: Biological Activities

Case Studies

- Neuroprotection in PC12 Cells : A study evaluated the effects of this compound on PC12 cells subjected to H2O2-induced oxidative stress. Results indicated a significant reduction in cell death and ROS levels when treated with the compound, suggesting its potential as a neuroprotective agent .

- Antitumor Efficacy : In another investigation, derivatives similar to this compound were tested against various cancer cell lines. The results showed that these compounds inhibited cell proliferation effectively, leading to further exploration of their mechanisms involving tubulin polymerization inhibition .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-2,3-dimethylheptan-3-ol in laboratory settings?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, analogous compounds like 4-(aminomethyl) benzoic acid () were synthesized via reductive amination or nitrile reduction. For this compound, consider:

Alkylation : React 2,3-dimethylheptan-3-ol with a bromoacetonitrile derivative to introduce the aminomethyl group.

Reduction : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the nitrile to an amine.

Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use chemical fume hoods, wear nitrile gloves, and avoid skin/eye contact (flammable liquids and skin irritants are common in similar amines; see ).

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption. Avoid proximity to ignition sources (static electricity risks noted in ).

Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., methyl groups at C2/C3).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₂₁NO).

- IR Spectroscopy : Identify -OH (broad ~3300 cm⁻¹) and -NH₂ (stretch ~1600 cm⁻¹).

Compare data with computational predictions (e.g., Gaussian DFT) for validation .

Advanced Research Questions

Q. How can computational chemistry methods like molecular docking be applied to study the interactions of this compound with biological targets?

- Methodological Answer :

- Parameterization : Use GAFF force field in AMBER (as in ) to model the compound’s geometry and partial charges.

- Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., oxidoreductases). Validate using MD simulations (NPT ensemble, 300 K, 100 ns) to assess stability of ligand-protein complexes .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Systematic Variation : Test reaction parameters (temperature, solvent polarity, catalyst loading) to isolate optimal conditions.

- Byproduct Analysis : Use LC-MS or preparative HPLC to identify impurities. For example, over-reduction of nitriles may generate secondary amines (evidenced in analogous syntheses; ).

- Kinetic Studies : Employ in-situ IR or NMR to track intermediate formation rates .

Q. What are effective methodologies for studying the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Quantify metabolites (e.g., oxidation at the aminomethyl group).

- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic products in bioreactors.

- Computational Prediction : Apply tools like SwissADME to estimate CYP450-mediated oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.